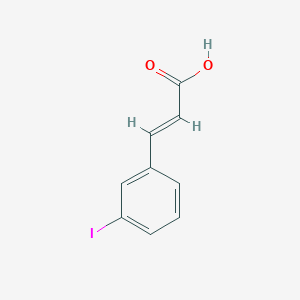

3-(3-Iodophenyl)acrylic acid

Übersicht

Beschreibung

3-(3-Iodophenyl)acrylic acid is an organic compound characterized by the presence of an acrylic acid group and a 3-iodophenyl group. This compound is a solid that ranges from colorless to slightly yellow in appearance . It has a molecular formula of C9H7IO2 and a molecular weight of 274.06 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Iodophenyl)acrylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3-Iodophenyl)acrylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the acrylic acid group to other functional groups.

Substitution: The iodine atom in the 3-iodophenyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Diagnostic Applications

3-(3-Iodophenyl)acrylic acid has been identified as a useful diagnostic probe in various biological studies:

- Quantification of Angiotensin II : This compound has demonstrated utility in quantifying angiotensin II in plasma samples through matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This application is vital in cardiovascular research, where angiotensin II plays a crucial role in blood pressure regulation and fluid balance .

- Binding to Neurotransmitter Receptors : The compound exhibits high affinity for receptors in the striatum, which are involved in motor function regulation. Its structural similarity to adenosine allows it to bind effectively to these receptors, making it a potential candidate for studying neurological disorders .

Synthesis and Chemical Reactions

The synthesis of this compound serves as a precursor for various chemical reactions:

- Preparation of Derivatives : It can be used as an initial raw material for synthesizing other compounds, such as 1-(3-azidopropyl)-3-iodo-4-methoxybenzene. The synthesis involves multiple steps including reduction and hydrogenation, showcasing its versatility in organic synthesis .

- Template for Compound Libraries : The compound can act as a template molecule for creating diverse compound libraries, which are essential for drug discovery and development .

Research Applications

In addition to its diagnostic and synthetic roles, this compound has broader implications in research:

- Neuroscience Studies : Its ability to bind to neurotransmitter receptors positions it as a valuable tool in neuroscience research, particularly in studies related to neurodegenerative diseases and psychiatric disorders .

- Pharmaceutical Chemistry : As an intermediate in drug synthesis, this compound is significant in pharmaceutical chemistry for developing new therapeutic agents targeting various diseases .

Case Study 1: MALDI Mass Spectrometry

A study highlighted the effectiveness of this compound in quantifying angiotensin II levels using MALDI mass spectrometry. The results indicated that this compound could serve as a reliable marker for assessing cardiovascular health parameters .

Case Study 2: Neurotransmitter Research

Research focusing on the binding affinity of this compound to striatal receptors demonstrated its potential use in understanding motor function disorders. The findings suggest that modifications to this compound could lead to new treatments for conditions such as Parkinson's disease .

Wirkmechanismus

The mechanism of action of 3-(3-Iodophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The acrylic acid group can participate in various biochemical reactions, while the 3-iodophenyl group can interact with proteins and enzymes, potentially affecting their function .

Vergleich Mit ähnlichen Verbindungen

- 3-(4-Iodophenyl)acrylic acid

- 3-(2-Iodophenyl)acrylic acid

- 3-(3-Bromophenyl)acrylic acid

Comparison: 3-(3-Iodophenyl)acrylic acid is unique due to the position of the iodine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its brominated analog, the iodinated compound may exhibit different reactivity due to the larger atomic size and different electronic properties of iodine .

Biologische Aktivität

3-(3-Iodophenyl)acrylic acid, also known by its CAS number 41070-12-6, is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Synthesis

This compound is characterized by the presence of an iodine atom on the phenyl ring and a double bond between the carbon atoms adjacent to the carboxylic acid group. The compound can be synthesized through various methods, including:

- Suzuki-Miyaura Coupling : This method involves coupling an aryl halide with a vinyl boronic acid derivative.

- Knoevenagel Condensation : A reaction between an aldehyde and a compound containing an active hydrogen atom, leading to the formation of acrylic acids .

Biological Activity

The biological activities of this compound are extensive and include:

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. For instance, studies have shown that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. The inhibition of LOX can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound and its derivatives possess antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, indicating their potential use as antimicrobial agents in pharmaceuticals .

Plant Growth Regulation

Interestingly, this compound has been noted for its effects on plant growth. Transcriptomic evaluations revealed that exposure to this compound upregulates early auxin-responsive genes, suggesting its role as a plant growth regulator .

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study on Antioxidant Activity | Demonstrated medium interaction with DPPH and strong scavenging of hydroxyl radicals | DPPH assay and hydroxyl radical scavenging assay |

| Evaluation of Anti-inflammatory Effects | Significant inhibition of soybean lipoxygenase (IC50 = 7.4 µM) | In vitro lipoxygenase inhibition assays |

| Investigation of Antimicrobial Properties | Effective against multiple bacterial strains | Disc diffusion method |

| Plant Growth Regulation Study | Upregulation of auxin-responsive genes after exposure | Transcriptomic analysis |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Antioxidant Mechanism : The compound acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) through electron donation.

- Enzyme Inhibition : It inhibits lipoxygenase activity by binding to the enzyme's active site or allosteric sites, thereby reducing the production of inflammatory mediators.

- Gene Regulation in Plants : The compound influences gene expression related to auxin signaling pathways, promoting growth and development in plants.

Eigenschaften

IUPAC Name |

(E)-3-(3-iodophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOFQTFBKOHMCW-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)I)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(3-Iodophenyl)acrylic acid affect plant gene expression?

A1: Research indicates that exposure of Arabidopsis thaliana seedlings to this compound for 6 hours resulted in the upregulation of specific gene groups []. Notably, the compound induced a transcriptional response similar to that of the plant hormone indole-3-acetic acid (IAA), particularly in genes associated with early auxin response. Additionally, genes involved in environmental stress and toxin detoxification pathways were also upregulated. This suggests that this compound might exert its plant growth-inhibitory effects by mimicking auxin activity and triggering stress response mechanisms within the plant.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.